3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid

Antioxidant Free Radical Scavenging DPPH Assay

Researchers often struggle to find a consistent, well-characterized reference standard for antioxidant assays, leading to inter-batch variability. This brominated phenylpropanoid solves that by providing a reproducible benchmark with activity comparable to ascorbic acid. - Reference standard for DPPH and free radical scavenging assays to benchmark novel entities. - Core scaffold for enzyme inhibitor design exploiting 3,5-dibromo halogen bonding with target kinases or proteases. - Brominated building block for Suzuki/Sonogashira cross-coupling and carboxylic acid derivatization into amides or esters.

Molecular Formula C9H8Br2O3
Molecular Weight 323.97 g/mol
CAS No. 13811-12-6
Cat. No. B088317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid
CAS13811-12-6
Synonyms3-(3,5-DIBROMO-4-HYDROXYPHENYL)PROPANOIC ACID
Molecular FormulaC9H8Br2O3
Molecular Weight323.97 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Br)O)Br)CCC(=O)O
InChIInChI=1S/C9H8Br2O3/c10-6-3-5(1-2-8(12)13)4-7(11)9(6)14/h3-4,14H,1-2H2,(H,12,13)
InChIKeyRYXMOITYFVDWIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Key Physical & Chemical Properties of 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic Acid


3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid (CAS 13811-12-6) is a synthetic brominated phenylpropanoid characterized by a 4-hydroxyphenyl core substituted with bromine atoms at the 3- and 5-positions and a propanoic acid side chain [1]. With a molecular weight of 323.97 g/mol and a melting point of 108–110 °C, this compound exhibits physicochemical properties including a calculated LogP of 3.29, a pKa of 2.51, and complies with Lipinski's Rule of Five, indicating favorable drug-like characteristics for research applications [2].

Brominated Scaffold 3,5-dibromo pattern supports halogen bonding and electronic tuning studies
Antioxidant Benchmark Reported DPPH radical scavenging activity supports antioxidant assay development
Dual Derivatization Sites Carboxylic acid and dibromoarene handles support parallel derivatization

Why Analogs Cannot Replace 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic Acid


Generic substitution among bromophenol derivatives or phenylpropanoic acid analogs is not scientifically justified due to the unique impact of the 3,5-dibromo-4-hydroxy substitution pattern on both physicochemical properties and biological recognition. The specific bromine atoms on the aromatic ring confer distinct electronic effects, steric bulk, and halogen-bonding potential that non-brominated or mono-brominated analogs lack . Furthermore, the free carboxylic acid moiety provides a functional handle for conjugation and derivatization, which is absent in esters or amides that are often used as alternative building blocks. Even closely related compounds such as (2E)-3-(3,5-Dibromo-4-hydroxyphenyl)-2-propenoic acid (CAS 56926-78-4) differ in the unsaturation of the side chain, altering both conjugation and reactivity profiles . The quantitative evidence below demonstrates that 3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid occupies a distinct and non-interchangeable position within this chemical space.

Non/mono-brominated analogs

Absent 3,5-dibromo pattern may reduce halogen bonding and alter electronic profile

Ester or amide derivatives

Free carboxylic acid is required for direct conjugation; blocked forms limit reactivity

Unsaturated side-chain analog (CAS 56926-78-4)

Altered conjugation from side-chain unsaturation may shift reactivity and recognition

Quantitative Evidence for 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic Acid


DPPH Radical Scavenging vs. Ascorbic Acid

3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid exhibits significant antioxidant activity in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, demonstrating potency comparable to the established antioxidant ascorbic acid . The compound's IC50 value in this assay, measured under standardized conditions, provides a quantitative benchmark for its free radical scavenging capacity relative to this reference antioxidant.

DPPH Scavenging
Cross-study comparable
IC50 comparable to ascorbic acid (reported)
Supports antioxidant research fit
Standardized DPPH assay
Antioxidant Free Radical Scavenging DPPH Assay

Physicochemical Profile: LogP, pKa & Lipinski Compliance

The physicochemical properties of 3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid have been computationally determined and experimentally validated, providing key parameters for drug discovery and lead optimization. The compound has a calculated LogP of 3.29, a pKa of 2.51, and complies with Lipinski's Rule of Five (true) [1]. These values are distinct from non-brominated phenylpropanoic acids, which generally have lower LogP values, and from the more hydrophilic amino acid derivative 3,5-dibromo-L-tyrosine (LogP ~1.5) [2].

Lipophilicity & Ionization
Specification review
LogP 3.29 · pKa 2.51 · Lipinski true
Higher LogP vs non-brominated analogs supports permeability studies
Calculated & experimentally validated
Physicochemical Properties Drug-likeness Lipinski's Rule of Five

Antiproliferative Activity in Cancer Cell Lines

In vitro studies have demonstrated that 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid reduces cell viability in human cancer cell lines, including A549 (lung adenocarcinoma) and MCF7 (breast adenocarcinoma) . While specific IC50 values are not publicly available for this exact compound, the observed activity profile is consistent with the broader class of brominated phenylpropanoids, where bromine substitution at the 3- and 5-positions has been shown to significantly enhance cytotoxicity compared to non-brominated or mono-brominated analogs [1].

Antiproliferative Activity
Class-level inference
Reduced cell viability in A549 and MCF7 cancer cell lines
Supports cytotoxicity endpoint review; bromination may enhance activity
Exact IC50 values not reported for target compound
Cancer Research Cytotoxicity Antiproliferative

Halogen Bonding Potential vs. Non-Brominated Analogs

The 3,5-dibromo substitution pattern on the 4-hydroxyphenyl ring enables halogen bonding interactions that are absent in non-brominated phenylpropanoic acids. The bromine atoms can act as halogen bond donors, interacting with electron-rich sites in biological targets such as enzyme active sites . This property has been exploited in the design of enzyme inhibitors and molecular probes, where the presence of bromine atoms enhances binding affinity and selectivity compared to hydrogen or other halogen substituents [1].

Halogen Bonding Potential
Class-level inference
3,5-dibromo pattern provides halogen bond donor capacity
May support target engagement via non-covalent interactions
Qualitative inference from brominated phenol studies
Medicinal Chemistry Halogen Bonding Enzyme Inhibition

Versatile Synthetic Building Block

3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid serves as a versatile synthetic intermediate for the preparation of more complex molecules, particularly those requiring brominated aromatic cores for subsequent functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) . The compound's carboxylic acid group provides a convenient handle for amide bond formation, esterification, or reduction, while the bromine atoms can be selectively substituted with various aryl, alkyl, or alkynyl groups [1]. This dual functionality (carboxylic acid + dibromoarene) is a key differentiator from simpler bromophenols that lack the carboxylic acid moiety.

Synthetic Versatility
Class-level inference
Carboxylic acid plus two aryl bromine coupling handles
Supports parallel derivatization via cross-coupling and conjugation
Distinct from mono-functional bromophenols
Organic Synthesis Building Block Cross-Coupling

Key Applications of 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic Acid


Antioxidant Lead Discovery & Oxidative Stress Studies

Utilize 3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid as a reference compound in DPPH and other free radical scavenging assays to benchmark the antioxidant capacity of novel chemical entities. Its activity, comparable to ascorbic acid, provides a quantitative standard for evaluating structure-activity relationships in antioxidant research .

Scaffold for Halogen Bonding Inhibitor Design

Employ this compound as a core scaffold in the design of enzyme inhibitors that rely on halogen bonding for potency and selectivity. The 3,5-dibromo-4-hydroxyphenyl moiety can be used to explore halogen bonding interactions in target proteins such as kinases, proteases, or other enzymes where this non-covalent interaction is beneficial .

Synthetic Building Block for Cross-Coupling

Incorporate 3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid into synthetic pathways requiring a brominated aromatic core. The bromine atoms serve as handles for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, etc.), while the carboxylic acid can be derivatized to amides, esters, or alcohols, enabling the rapid generation of diverse compound libraries .

Physicochemical & Drug-Likeness Profiling

Use the experimentally validated LogP (3.29) and pKa (2.51) of this compound as reference points for designing analogs with optimized lipophilicity and ionization profiles. Its compliance with Lipinski's Rule of Five makes it a suitable starting point for lead optimization programs targeting oral bioavailability [1].

Application
Selection Property
Validation Focus
Antioxidant Lead Discovery
Free radical scavenging benchmark
DPPH assay comparability to ascorbic acid
Halogen Bonding Inhibitor Design
3,5-dibromo halogen bonding core
Binding affinity and target engagement studies
Synthetic Building Block
Dual carboxylic acid + dibromoarene functionality
Cross-coupling and conjugation efficiency
Physicochemical Reference
Experimentally derived logP/pKa parameter set
Permeability and ionization assay benchmarking

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